Butanol, chloro-
Overview
Description
Butanol, chloro- (commonly known as chlorobutanol) is an organic compound with the chemical formula C4H7Cl3O. It is a white, volatile solid with a camphor-like odor. Chlorobutanol is a chlorinated alcohol and is used primarily as a preservative, sedative, hypnotic, and weak local anesthetic. It also possesses antibacterial and antifungal properties .
Preparation Methods
Chlorobutanol is synthesized through the nucleophilic addition of chloroform to acetone in the presence of a chemical catalyst such as potassium hydroxide. The reaction involves the formation of a trichloromethyl anion, which then adds to the carbonyl group of acetone. The reaction can be carried out using a distillation assembly to improve the yield .
Industrial Production Methods:
Referenced Method: This method involves mixing acetone, chloroform, and potassium hydroxide in a flask and heating the mixture. The yield from this method is typically around 40%.
Optimized Method: An improved method that increases the yield to about 60% by optimizing reaction conditions such as temperature and concentration of reactants.
Chemical Reactions Analysis
Chlorobutanol undergoes several types of chemical reactions, including:
Oxidation: Chlorobutanol can be oxidized to form various products depending on the oxidizing agent used.
Reduction: It can be reduced to form simpler alcohols.
Substitution: Chlorobutanol can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: It can be hydrolyzed to form butanol and hydrochloric acid
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis
Scientific Research Applications
Chlorobutanol has a wide range of applications in scientific research:
Chemistry: It is used as a preservative in various chemical formulations to prevent microbial growth.
Mechanism of Action
Chlorobutanol exerts its effects primarily by disrupting the lipid structure of cell membranes, increasing cell permeability, and leading to cell lysis. This mechanism is similar to that of other detergents. In biological systems, it induces cell toxicity by causing cell retraction and cessation of normal cytokine production, cell movement, and mitotic activity .
Comparison with Similar Compounds
Chloral Hydrate: Used as a sedative and hypnotic.
Trichloroethanol: A metabolite of chloral hydrate with similar sedative properties.
Trichloroacetic Acid: Used as a chemical intermediate and in medical applications.
Chlorobutanol stands out due to its broad spectrum of applications and its effectiveness at low concentrations.
Properties
IUPAC Name |
1,1,1-trichloro-2-methylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl3O/c1-3(2,8)4(5,6)7/h8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSASVXMJTNOKOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(Cl)(Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041217 | |
Record name | 1,1,1-Trichloro-2-methyl-2-propanol | |
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Molecular Weight |
177.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to white solid; [Merck Index] Crystalline solid; [MSDSonline] | |
Record name | Chlorobutanol | |
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Boiling Point |
167 °C | |
Record name | Chlorobutanol | |
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URL | https://www.drugbank.ca/drugs/DB11386 | |
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Record name | CHLORETONE | |
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Solubility |
INSOL IN COLD WATER, SOL IN HOT WATER, 1 G IN 125 ML WATER; SOL IN VOLATILE OILS, Easily sol in hot water; one gram dissolves in 1 ml alcohol, 10 ml glycerol; sol in chloroform, ether, acetone, petr ether, glacial acetic acid, oils., Soluble in alcohol and glycerol, hot water, ether, chloroform, and volatile oils., For more Solubility (Complete) data for CHLORETONE (6 total), please visit the HSDB record page. | |
Record name | CHLORETONE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.83 [mmHg] | |
Record name | Chlorobutanol | |
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Mechanism of Action |
As a detergent, chlorobutanol disrupts the lipid structure of the cell membrane and increases the cell permeability, leading to cell lysis. It induces conjunctival and corneal cell toxicity via causing cell retraction and cessation of normal cytokines, cell movement, and mitotic activity. It disrupts the barrier and transport properties of the corneal epithelium as well as inhibits the utilization of oxygen by the cornea. Chlorobutanol also inhibits oxygen use by the cornea, which increases susceptibility to infection. | |
Record name | Chlorobutanol | |
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URL | https://www.drugbank.ca/drugs/DB11386 | |
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Color/Form |
NEEDLES (WATER+1), Crystals, COLORLESS TO WHITE, Colorless to white crystals | |
CAS No. |
57-15-8, 6001-64-5, 1320-66-7 | |
Record name | Chlorobutanol | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=57-15-8 | |
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Record name | Chlorobutanol [INN:BAN:JAN:NF] | |
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Record name | Chlorobutanol | |
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Record name | Chlorobutanol hemihydrate | |
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Record name | Chlorobutanol | |
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Record name | Chlorobutanol | |
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Record name | Chlorobutanol | |
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Record name | 2-Propanol, 1,1,1-trichloro-2-methyl- | |
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Record name | 1,1,1-Trichloro-2-methyl-2-propanol | |
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Record name | Chlorobutanol | |
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Record name | Chlorbutanol | |
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Record name | CHLOROBUTANOL | |
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Record name | CHLORETONE | |
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Melting Point |
97 °C, MP: 77 °C (HYDRATE); HYGROSCOPIC, MP: 97 °C /anhydrous form/; MP: 78 °C /hemihydrate/ | |
Record name | Chlorobutanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11386 | |
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Record name | CHLORETONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2761 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Precursor scoring | Relevance Heuristic |
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